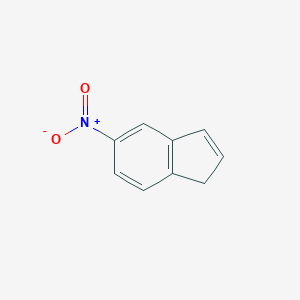

5-Nitro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNKSVVCUPOUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194529 | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41734-55-8 | |

| Record name | 5-Nitro-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041734558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-indene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY7V6M2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-indene is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties is crucial for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its structural and chemical identifiers, tabulated quantitative data, detailed hypothetical experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the process from synthesis to characterization. This document is intended to serve as a valuable resource for scientists and researchers working with this compound.

Introduction

This compound belongs to the class of nitro-substituted polycyclic aromatic hydrocarbons. The presence of the nitro group, a strong electron-withdrawing group, on the indene scaffold is expected to significantly influence its chemical reactivity and physical properties. While experimental data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information and provides predicted values to aid in experimental design and computational modeling.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 41734-55-8 | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1C=C(C2=CC=C(C=C21)--INVALID-LINK--[O-]) | |

| InChI Key | OHNKSVVCUPOUDJ-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

Disclaimer: The following values are computationally predicted and have not been experimentally verified. They should be used as estimations for experimental planning.

| Property | Predicted Value | Method |

| Melting Point | 85-95 °C | Estimation based on related structures |

| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |

| Water Solubility | Low | Qualitative estimation |

| logP | 2.5 ± 0.5 | Estimation based on fragment contributions |

| pKa (acidic) | ~18-20 (for the C-H at the 1-position) | Estimation based on related structures |

| pKa (basic) | Not applicable |

Experimental Protocols

The following are detailed hypothetical methodologies for the synthesis and characterization of this compound. These protocols are based on general organic chemistry principles and procedures for similar compounds.

Synthesis of this compound via Electrophilic Nitration of 1H-Indene

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1H-Indene

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indene in acetic anhydride.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the indene solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

Slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Characterization of this compound

The following are standard analytical techniques for the structural confirmation and purity assessment of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will be split into a characteristic pattern, with the presence of the nitro group causing a downfield shift of the adjacent protons. The protons on the five-membered ring will also exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.

3.2.2. Mass Spectrometry (MS)

-

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 161.16). Fragmentation patterns may include the loss of the nitro group (NO₂) and other characteristic fragments of the indene core.

3.2.3. Infrared (IR) Spectroscopy

-

The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C stretching bands are also expected.

3.2.4. Melting Point Determination

-

The melting point of the purified solid product should be determined using a standard melting point apparatus. A sharp melting point range will be indicative of high purity.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Safety Information

No specific safety data for this compound is currently available. However, as with any nitroaromatic compound, it should be handled with caution. It is potentially toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is based on computational predictions due to the lack of available experimental results, the provided information, along with the detailed hypothetical experimental protocols, offers a solid starting point for researchers. Further experimental validation of the predicted properties is highly encouraged to build a more complete and accurate profile of this compound.

References

A Technical Guide to the Spectral Analysis of 5-Nitro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Nitro-1H-indene, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental spectra for this compound in the public domain, this document presents predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Properties

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the indene backbone and the influence of a nitro substituent on an aromatic ring.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.3 | d | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.8 - 8.0 | dd | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.4 - 7.6 | d | 1H | Aromatic H (meta to NO₂) |

| ~ 6.9 - 7.1 | t | 1H | Vinylic H |

| ~ 6.6 - 6.8 | t | 1H | Vinylic H |

| ~ 3.4 - 3.6 | t | 2H | Allylic CH₂ |

Rationale for Prediction: The presence of the electron-withdrawing nitro group is expected to significantly deshield the aromatic protons, particularly those in the ortho and para positions, shifting them downfield. The chemical shifts for nitrobenzene, which shows signals between 7.5 and 8.3 ppm, support this prediction.[3] The vinylic and allylic protons of the indene ring system are expected to appear in their characteristic regions.

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | Aromatic C-NO₂ (ipso) |

| ~ 145 - 147 | Aromatic C |

| ~ 142 - 144 | Aromatic C |

| ~ 130 - 132 | Vinylic CH |

| ~ 128 - 130 | Vinylic CH |

| ~ 123 - 125 | Aromatic CH |

| ~ 118 - 120 | Aromatic CH |

| ~ 115 - 117 | Aromatic CH |

| ~ 30 - 32 | Allylic CH₂ |

Rationale for Prediction: The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The other aromatic carbons will also be affected by the nitro group's electron-withdrawing nature. The expected chemical shifts are extrapolated from data for nitrobenzene and indene.[3][4]

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch |

| ~ 1600 - 1585 | Medium | Aromatic C=C stretch |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| ~ 1500 - 1400 | Medium | Aromatic C=C stretch |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Rationale for Prediction: The most characteristic IR absorptions for this compound are expected to be the strong symmetric and asymmetric stretching vibrations of the nitro group.[5] Aromatic C-H and C=C stretching vibrations are also expected in their typical ranges.[6]

MS (Mass Spectrometry) Data (Predicted)

| m/z Ratio | Relative Intensity | Assignment |

| 161 | High | Molecular Ion [M]⁺ |

| 115 | High | [M - NO₂]⁺ |

| 89 | Medium | Loss of C₂H₂ from [M - NO₂]⁺ |

Rationale for Prediction: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 161, corresponding to the molecular weight of this compound. A prominent fragment is anticipated from the loss of the nitro group (NO₂, 46 Da), resulting in a peak at m/z 115. Further fragmentation of the indene ring structure is also expected.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon-13 frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).[7]

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a low-melting solid or an oil, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr) or by dissolving the sample in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization:

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 41734-55-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Indene(95-13-6) 13C NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. selectscience.net [selectscience.net]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Synthesis and Functionalization of 5-Nitro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of 5-Nitro-1H-indene, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and potential functionalization strategies for this nitro-substituted indene derivative. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 1H-indene. This reaction introduces a nitro group onto the aromatic ring of the indene scaffold.

General Reaction Scheme

The nitration of 1H-indene is typically carried out using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction: 1H-Indene → this compound

Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)

Experimental Protocol: Nitration of 1H-Indene

Materials:

-

1H-Indene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 1H-indene in dichloromethane.

-

To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via electrophilic nitration.

Characterization Data

While comprehensive spectral data for this compound is scarce in publicly available literature, the following table summarizes expected and reported data for related compounds. The CAS number for this compound is 41734-55-8.

| Parameter | Data |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Mass Spectrum (EI) | For the related compound 2,3-dihydro-5-nitro-1H-indene (5-nitroindan), a mass spectrum is available in the NIST WebBook.[1][2] |

| IR Spectrum | Expected characteristic peaks would include: aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2900-2800 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and strong asymmetric and symmetric NO₂ stretching (~1530 and 1350 cm⁻¹). |

| ¹H NMR Spectrum | Expected signals would correspond to the aromatic and aliphatic protons of the indene core, with downfield shifts for the protons on the nitro-substituted aromatic ring. |

| ¹³C NMR Spectrum | Expected signals would include those for the aromatic and aliphatic carbons, with the carbon bearing the nitro group being significantly deshielded. |

Functionalization of this compound

The presence of the nitro group and the indene scaffold offers multiple avenues for functionalization, making this compound a versatile intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 5-Amino-1H-indene. This transformation opens up a wide range of subsequent functionalization reactions, such as diazotization and amide bond formation.

General Reaction Scheme:

Caption: Reduction of this compound to 5-Amino-1H-indene.

Experimental Protocol: Reduction of a Nitroarene to an Amine

This is a general protocol for the reduction of an aromatic nitro compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

Procedure (using SnCl₂):

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at reflux for a specified time (monitor by TLC).

-

Cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-Amino-1H-indene by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The aromatic ring of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. To achieve this, the nitro-indene would typically first be converted to a halo-indene (e.g., 5-bromo-1H-indene) which can then undergo reactions like Suzuki or Heck couplings. Alternatively, recent advances have shown the possibility of direct C-H activation or coupling of nitroarenes, though these methods are less common.

Hypothetical Functionalization Pathway via Bromination and Suzuki Coupling

Caption: A potential multi-step route to functionalized nitro-indenes.

Reactions of the Cyclopentadiene Ring

The cyclopentadiene moiety of this compound can also undergo various reactions, including:

-

Alkylation and Acylation: The acidic protons at the C1 position can be removed by a strong base to form an indenyl anion, which can then be alkylated or acylated.

-

Diels-Alder Reaction: The double bond in the five-membered ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems.

Applications and Future Directions

This compound and its derivatives are of significant interest in drug discovery and materials science. The nitro group can act as a bioisostere for other functional groups or as a precursor to an amino group for further elaboration. The indene core is a privileged scaffold found in numerous biologically active molecules. The development of efficient and selective methods for the synthesis and functionalization of this compound will undoubtedly facilitate the discovery of novel therapeutic agents and advanced materials.

Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times when handling the chemicals mentioned.

References

A Technical Guide to the Biological Activity Screening of 5-Nitro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound 5-Nitro-1H-indene. Given the general bioactivities associated with both the indene scaffold and the nitro functional group, this document outlines a targeted approach to evaluate its potential as a therapeutic agent. The primary focus of this initial screening is on its potential antimicrobial and anticancer activities. While specific experimental data for this compound is not yet publicly available, this guide furnishes detailed experimental protocols and hypothetical data representations to serve as a robust starting point for its evaluation.

Introduction to this compound and its Therapeutic Potential

Indene derivatives are a significant class of compounds in medicinal chemistry, with various analogues demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a nitro group can further enhance the biological activity of a molecule, a feature seen in several established therapeutic agents.[2] The nitro group is a well-known pharmacophore that can be involved in bioreductive activation under hypoxic conditions, making it a particularly interesting moiety for targeting solid tumors.[3] Therefore, this compound (CAS: 41734-55-8) presents a compelling candidate for biological screening.

This guide outlines a logical workflow for the initial assessment of this compound, beginning with its synthesis, followed by in vitro antimicrobial and anticancer activity screening.

Synthesis of this compound

While various methods for the synthesis of indene derivatives have been reported, a common approach involves the cyclization of appropriate precursors.[4] The synthesis of this compound would typically involve the nitration of an indene precursor or the construction of the indene ring from a nitro-substituted aromatic starting material. The precise synthetic route would need to be optimized to ensure a high yield and purity of the final compound.

Proposed Biological Activity Screening Workflow

The following diagram illustrates a recommended workflow for the initial biological screening of this compound.

Caption: Proposed workflow for the biological screening of this compound.

Antimicrobial Activity Screening

Nitro-containing compounds have a history of use as antimicrobial agents.[2][5] Therefore, a primary focus of the initial screening should be to assess the antimicrobial and antifungal activity of this compound.

Experimental Protocol: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Microbial Inoculum:

-

Streak bacterial and fungal strains on appropriate agar plates and incubate overnight at 37°C (for bacteria) or 30°C (for fungi).

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

-

Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical MIC values for this compound against a panel of clinically relevant microorganisms.

| Microorganism | Strain (ATCC) | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 16 | 0.5 | NA |

| Escherichia coli | 25922 | 32 | 4 | NA |

| Pseudomonas aeruginosa | 27853 | 64 | >256 | NA |

| Enterococcus faecalis | 29212 | 8 | 2 | NA |

| Candida albicans | 10231 | 32 | NA | 1 |

| Methicillin-Resistant S. aureus (MRSA) | 43300 | 16 | >256 | NA |

Anticancer Activity Screening

The indene scaffold is present in several compounds with demonstrated anticancer activity.[1] The potential for bioreductive activation of the nitro group under hypoxic tumor conditions further warrants the investigation of this compound's anticancer properties.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the cell plates with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Hypothetical Anticancer Activity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 | 0.8 |

| MCF-7 | Breast Cancer | 25.8 | 1.2 |

| A549 | Lung Cancer | 18.2 | 1.5 |

| HCT116 | Colon Cancer | 15.6 | 0.9 |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer drugs is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indene synthesis [organic-chemistry.org]

- 5. Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 5-Nitro-1H-indene

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the primary reaction mechanisms associated with 5-Nitro-1H-indene, including its synthesis via electrophilic aromatic substitution and its subsequent functional group transformations. The content is structured to provide a deep understanding of its chemical behavior, supported by experimental protocols, quantitative data, and visual diagrams.

Introduction

This compound (CAS: 41734-55-8) is a nitroaromatic compound featuring a bicyclic indene core.[1] The indene structure, consisting of a benzene ring fused to a cyclopentadiene ring, is a key scaffold in various pharmaceutical agents and biologically active molecules.[2] The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic and the five-membered rings, making this compound a versatile intermediate in organic synthesis. This document elucidates the core reaction mechanisms pivotal for its synthesis and derivatization.

Synthesis of this compound: Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound is the direct nitration of 1H-indene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS), where a nitronium ion (NO₂⁺) acts as the electrophile.

Reaction Mechanism

The nitration of indene proceeds in three key steps:

-

Generation of the Electrophile: The nitronium ion (NO₂⁺) is typically generated in situ by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the indene's benzene ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C5 position due to the directing effects of the fused ring system. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromatic π-system, yielding the final this compound product.[3]

Caption: Workflow for the nitration of 1H-indene to this compound.

Experimental Protocol: Nitration of an Aromatic Compound

The following is a generalized protocol adapted from standard organic chemistry procedures for the nitration of aromatic compounds.[4]

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Keep the temperature below 10°C.

-

Reaction: Dissolve 0.05 mol of 1H-indene in a minimal amount of a suitable solvent (e.g., glacial acetic acid). Slowly add the cold nitrating mixture dropwise to the indene solution, maintaining the reaction temperature below 20°C.

-

Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Pour the reaction mixture slowly over crushed ice with stirring.

-

Isolation: The crude this compound will precipitate. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the nitro group and the acidic protons on the cyclopentadiene ring.

Reduction of the Nitro Group

The most common reaction of this compound is the reduction of the nitro group to an amino group (NH₂), yielding 5-Amino-1H-indene. This transformation is critical in drug development for introducing a versatile amine functional group.

Mechanism: Catalytic hydrogenation is a standard method. The reaction involves the transfer of hydrogen atoms from a catalyst surface (e.g., Palladium on carbon, Pd/C) to the nitro group. The mechanism proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.

Caption: Stepwise reduction of a nitro group to an amine via catalytic hydrogenation.

Experimental Protocol: Reduction using Pd/C

-

Setup: In a hydrogenation flask, dissolve 10 mmol of this compound in 50 mL of ethanol or ethyl acetate.

-

Catalyst: Add 0.1 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a hydrogen pressure of 3-4 atm.

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-1H-indene, which can be further purified by recrystallization or chromatography.

Quantitative Data

While specific yield data for this compound reactions are not widely published, analogous reductions of similar nitroaromatic compounds are well-documented.

| Reactant | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |

| 5-Nitro-1H-indole | H₂ | Pd/C | - | 60% | [5] |

| 2-Methyl-4-nitroaniline | Sodium Nitrite | - | Acetic Acid | Quantitative | [6] |

| 3-chloro-5-nitro-indazole | Aniline Derivatives | - | Isopropanol | - | [7] |

Reactions Involving the Indene Ring System

The indene core has distinct reactive sites:

-

C1 Protons: The methylene (CH₂) protons at the C1 position are allylic and benzylic, rendering them acidic (pKa ≈ 20 in DMSO). They can be deprotonated by a strong base (e.g., NaH, LDA) to form the indenyl anion. This anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), enabling C-C bond formation at the C1 position.

-

Further Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for subsequent electrophilic aromatic substitution. Therefore, further substitution on the benzene ring (e.g., halogenation, sulfonation) would be disfavored and would require harsh conditions, likely occurring at the C6 position.

Caption: Logical workflow for the functionalization of this compound at the C1 position.

Conclusion

The reaction mechanisms of this compound are governed by the interplay between its aromatic system, the acidic protons of the five-membered ring, and the strong electron-withdrawing nature of the nitro group. Its synthesis is readily achieved through electrophilic nitration of indene. Subsequent transformations, particularly the reduction of the nitro group to an amine and nucleophilic substitution via the indenyl anion, provide robust pathways for synthesizing complex derivatives. This versatility makes this compound a valuable building block for professionals in medicinal chemistry and materials science.

References

- 1. 41734-55-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. docsity.com [docsity.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

5-Nitro-1H-indene as a starting material for synthesis

An In-depth Technical Guide to 5-Nitro-1H-indene as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic nitro compound built upon the indene scaffold. While literature on its direct application is specialized, its strategic value lies in its role as a precursor to 5-aminoindan, a key building block in medicinal chemistry. The indane framework is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The nitro group at the 5-position serves as a versatile chemical handle, primarily for its reduction to a primary amine, which opens up a vast array of subsequent chemical transformations.

This guide details the synthetic pathways originating from this compound, focusing on its foundational reduction and the subsequent utility of its derivatives in the context of drug discovery and development.

Synthesis of this compound

The synthesis of this compound was first reported in 1947 by Haworth and Woodcock.[1][2] Their work established the compound's constitution through its successful reduction to 5-aminohydrindene (5-aminoindan).[2] The synthesis typically involves the nitration of an indene or indane precursor followed by appropriate functional group manipulations.

References

Mechanistic Insights into Indene Nitration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Indene, a bicyclic aromatic hydrocarbon with a fused benzene and cyclopentene ring, presents a unique substrate for nitration studies. Its structure, featuring both an aromatic ring and a reactive double bond, suggests the potential for competing reaction pathways, including electrophilic aromatic substitution and addition reactions. This technical guide provides a comprehensive overview of the probable mechanistic pathways involved in the nitration of indene. While specific kinetic and quantitative data for indene nitration are not extensively available in the public domain, this document extrapolates from well-established principles of aromatic nitration to propose the likely mechanisms and outcomes. It includes generalized experimental protocols, discusses potential product distributions, and utilizes visualizations to illustrate key reaction pathways and workflows. This guide serves as a foundational resource for researchers designing and interpreting experiments involving the nitration of indene and its derivatives.

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a vast array of functionalized molecules, including key intermediates in the pharmaceutical industry. The introduction of a nitro group onto an aromatic scaffold can profoundly alter its electronic properties and provides a versatile handle for further chemical transformations. Indene, with its dual reactivity arising from both its aromatic and olefinic moieties, is a particularly interesting substrate for nitration. Understanding the mechanistic intricacies of this reaction is crucial for controlling product selectivity and optimizing reaction conditions. This guide explores the expected mechanistic pathways for the nitration of indene, focusing on the generation of the active electrophile and the subsequent reaction with the indene molecule.

Proposed Mechanistic Pathways

The nitration of indene is expected to proceed primarily through an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich benzene ring. However, the presence of the double bond in the five-membered ring introduces the possibility of competing addition reactions.

Generation of the Nitrating Agent

When using a mixture of nitric acid and acetic anhydride, the active nitrating agent is generally considered to be acetyl nitrate (CH₃COONO₂). This species is formed in situ through the dehydration of nitric acid by acetic anhydride. Acetyl nitrate is a milder nitrating agent than the nitronium ion (NO₂⁺) generated in stronger acidic media (e.g., H₂SO₄/HNO₃), which can be advantageous for sensitive substrates like indene to minimize side reactions such as polymerization.

Caption: Formation of acetyl nitrate from nitric acid and acetic anhydride.

Electrophilic Aromatic Substitution (SEAr)

The most probable reaction pathway is the electrophilic attack of the nitrating species on the benzene ring of indene. The cyclopentene ring fused to the benzene ring acts as an activating group, directing the incoming electrophile to the ortho and para positions relative to the fusion. In the case of indene, this corresponds to positions 4 and 7. However, steric hindrance from the five-membered ring may influence the regioselectivity. The attack is expected to favor the 6-position (para to the bridgehead carbon) and the 4-position (ortho). The mechanism proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores aromaticity, yielding the nitroindene product.

Caption: Proposed electrophilic aromatic substitution (SEAr) mechanism for indene nitration.

Potential Side Reactions: Addition to the Double Bond

Given the presence of the double bond in the five-membered ring, an alternative reaction pathway is the electrophilic addition of the nitro group across this bond. This would lead to the formation of a nitro-substituted indane derivative. The initial electrophilic attack would generate a carbocation, which could then be quenched by a nucleophile present in the reaction mixture, such as the acetate ion. This pathway is generally less favored for aromatic systems but can occur, especially with more reactive nitrating agents or under specific reaction conditions.

Another significant side reaction to consider is the acid-catalyzed polymerization of indene. Indene is known to polymerize readily in the presence of strong acids, and the conditions used for nitration can promote this process, leading to the formation of polymeric byproducts and a reduction in the yield of the desired nitroindenes.

Quantitative Data Summary

Table 1: Hypothetical Product Distribution in the Nitration of Indene

| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitroindene (%) | 2-Nitroindene (%) | 3-Nitroindene (not expected) | 4-Nitroindene (%) | 5-Nitroindene (%) | 6-Nitroindene (%) | 7-Nitroindene (%) | Polymer (%) |

| HNO₃/Ac₂O | Acetic Acid | 0 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| HNO₃/H₂SO₄ | Sulfuric Acid | 0 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Kinetic Data for the Nitration of Indene

| Nitrating Agent | [Indene] (M) | [Nitrating Agent] (M) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

| HNO₃/Ac₂O | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following is a generalized experimental protocol for the nitration of an activated aromatic compound using nitric acid and acetic anhydride. This procedure should be considered a starting point and would require optimization for the specific case of indene.

General Procedure for Nitration with Nitric Acid and Acetic Anhydride

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes to ensure the formation of acetyl nitrate.

-

Nitration Reaction: Dissolve indene in a suitable solvent (e.g., acetic acid or dichloromethane) in a separate reaction flask and cool to 0 °C.

-

Slowly add the pre-formed nitrating mixture dropwise to the solution of indene while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction and precipitate the crude product.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain the purified nitroindene isomers.

-

Analysis: Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the structure and isomeric ratio.

Caption: General experimental workflow for the nitration of indene.

Conclusion and Future Outlook

The nitration of indene is a mechanistically intriguing reaction with the potential to yield a variety of nitro-substituted products. Based on established principles, electrophilic aromatic substitution on the benzene ring is the most probable pathway, although the possibility of addition reactions and polymerization must be considered. This technical guide provides a theoretical framework for understanding these processes. However, there is a clear need for detailed experimental and computational studies to elucidate the precise kinetics, regioselectivity, and product distributions for the nitration of indene under various conditions. Such research would not only contribute to a fundamental understanding of the reactivity of this unique molecule but also enable the development of synthetic methodologies for accessing novel nitroindene derivatives for potential applications in drug development and materials science.

Synthesis of 5-Nitro-1H-indene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Nitro-1H-indene, a valuable building block in medicinal chemistry and materials science. The primary route involves a three-step synthesis starting from the readily available 1-indanone. This process includes the nitration of 1-indanone to form the key precursor, 5-nitro-1-indanone, followed by its selective reduction to 5-nitro-1-indanol, and subsequent dehydration to yield the target compound, this compound.

This document details the experimental protocols for each step, presents quantitative data in tabular format for clarity, and includes visualizations of the reaction pathways and workflows to facilitate a deeper understanding of the synthetic process.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from 1-indanone. The logical flow of this synthesis is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for the reactants and products.

Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone

The introduction of a nitro group at the 5-position of the indanone ring is achieved via electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Caption: Reaction scheme for the nitration of 1-indanone.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, place 1-indanone in a suitable solvent such as dichloromethane.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 v/v ratio) to the stirred solution of 1-indanone over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-nitro-1-indanone by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Quantitative Data for the Nitration of 1-Indanone

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |

| 1-Indanone | C₉H₈O | 132.16 | - | - |

| 5-Nitro-1-indanone | C₉H₇NO₃ | 177.16 | - | ~70-80% |

Step 2: Reduction of 5-Nitro-1-indanone to 5-Nitro-1-indanol

The selective reduction of the keto group in 5-nitro-1-indanone to a hydroxyl group is accomplished using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its chemoselectivity, as it reduces aldehydes and ketones without affecting the nitro group.

Caption: Reaction scheme for the reduction of 5-nitro-1-indanone.

Experimental Protocol:

-

Dissolve 5-nitro-1-indanone in a mixture of methanol and tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude 5-nitro-1-indanol, which can be used in the next step without further purification or can be purified by column chromatography.

Table 2: Quantitative Data for the Reduction of 5-Nitro-1-indanone

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |

| 5-Nitro-1-indanone | C₉H₇NO₃ | 177.16 | - | - |

| 5-Nitro-1-indanol | C₉H₉NO₃ | 179.17 | - | >90% (crude) |

Step 3: Dehydration of 5-Nitro-1-indanol to this compound

The final step in the synthesis is the acid-catalyzed dehydration of 5-nitro-1-indanol to form the desired this compound. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst.

Caption: Reaction scheme for the dehydration of 5-nitro-1-indanol.

Experimental Protocol:

-

Dissolve 5-nitro-1-indanol in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel.

Table 3: Quantitative Data for the Dehydration of 5-Nitro-1-indanol

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |

| 5-Nitro-1-indanol | C₉H₉NO₃ | 179.17 | - | - |

| This compound | C₉H₇NO₂ | 161.16 | - | ~60-70% |

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound from 1-indanone. The procedures are robust and can be adapted for various scales of synthesis. The provided quantitative data and reaction schemes offer a clear and concise reference for researchers in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high yields and purity of the desired products.

Electrophilic Substitution on 5-Nitro-1H-indene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions on 5-nitro-1H-indene. The indene bicyclic system, possessing both aromatic and non-aromatic portions, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). The presence of a strongly deactivating nitro group at the 5-position significantly influences the reactivity and regioselectivity of these reactions. This document outlines the theoretical framework governing these transformations, predicts the outcomes of key electrophilic substitution reactions, and provides representative experimental protocols for reactions on deactivated aromatic systems.

Introduction to the Reactivity of this compound

The 1H-indene molecule is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. The benzene ring is aromatic and thus susceptible to electrophilic aromatic substitution. The cyclopentadiene ring, while not aromatic, possesses reactive allylic protons and a double bond that can also, in principle, react with electrophiles, though typically under different conditions than aromatic substitution.

The introduction of a nitro group (-NO₂) at the 5-position has a profound impact on the reactivity of the indene system. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2][3] This deactivation significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions more challenging compared to unsubstituted indene or benzene. Consequently, more forcing reaction conditions are generally required to achieve substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effect of the nitro group is a critical factor in determining the position of electrophilic attack on the benzene ring of this compound. Electron-withdrawing groups are known to be meta-directors in electrophilic aromatic substitution.[4][5][6] This is because the deactivating effect is most pronounced at the ortho and para positions relative to the nitro group, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

In the case of this compound, the available positions on the aromatic ring are C4, C6, and C7.

-

C4 and C6: These positions are ortho to the nitro group.

-

C7: This position is meta to the nitro group.

Therefore, electrophilic substitution on the aromatic ring of this compound is predicted to occur predominantly at the C7 position .

The cyclopentadiene moiety of the indene system also presents potential sites for reaction. However, under typical electrophilic aromatic substitution conditions, the aromatic ring is the primary site of reaction. Reactions involving the five-membered ring, such as addition or substitution at the allylic positions, generally require different reaction conditions.

Key Electrophilic Substitution Reactions on this compound

While specific experimental data for electrophilic substitution on this compound is scarce in the readily available literature, we can predict the outcomes and provide general methodologies based on established principles for deactivated aromatic systems.

Nitration

The introduction of a second nitro group onto the this compound ring would require harsh reaction conditions due to the already present deactivating nitro group. The incoming electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7][8]

Predicted Product: 5,7-Dinitro-1H-indene.

General Experimental Protocol (for deactivated systems):

-

To a cooled (0-10 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add this compound with vigorous stirring.

-

After the addition is complete, the reaction mixture is slowly warmed to a specific temperature (e.g., 100 °C) and maintained for several hours.[7]

-

The reaction is quenched by pouring it onto crushed ice.

-

The precipitated product is collected by filtration, washed with water until neutral, and then purified by recrystallization or chromatography.

Halogenation

Halogenation of deactivated aromatic rings typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.[9][10] For bromination, FeBr₃ is commonly used, and for chlorination, AlCl₃ or FeCl₃ is employed.

Predicted Product: 7-Halo-5-nitro-1H-indene (Halo = Cl, Br).

General Experimental Protocol for Bromination (for deactivated systems):

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Slowly add a solution of bromine in the same solvent at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Sulfonation

Sulfonation of deactivated aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) and often requires elevated temperatures.[8]

Predicted Product: this compound-7-sulfonic acid.

General Experimental Protocol (for deactivated systems):

-

Carefully add this compound to fuming sulfuric acid at room temperature with stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and maintain for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The resulting sulfonic acid may precipitate or remain in the aqueous solution. Salting out with sodium chloride may be necessary to induce precipitation.

-

The product is collected by filtration and can be purified by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group.[11][12] The strong electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it fails to react with the carbocation or acylium ion electrophiles generated in these reactions.

Predicted Outcome: No reaction.

Data Summary

| Reaction | Electrophile | Predicted Major Product | Predicted Position of Substitution | Expected Reaction Conditions |

| Nitration | NO₂⁺ | 5,7-Dinitro-1H-indene | C7 | Harsh (conc. H₂SO₄/fuming HNO₃, heat) |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 7-Bromo-5-nitro-1H-indene | C7 | Moderate (Lewis acid, heat) |

| Chlorination | Cl⁺ (from Cl₂/AlCl₃) | 7-Chloro-5-nitro-1H-indene | C7 | Moderate (Lewis acid, heat) |

| Sulfonation | SO₃H⁺ (from fuming H₂SO₄) | This compound-7-sulfonic acid | C7 | Harsh (fuming H₂SO₄, heat) |

| Friedel-Crafts Acylation | RCO⁺ | No Reaction | - | - |

| Friedel-Crafts Alkylation | R⁺ | No Reaction | - | - |

Visualizations

Reaction Pathway for Electrophilic Aromatic Substitution

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Methodological & Application

Catalytic Pathways to 5-Nitro-1H-indene: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers in the fields of medicinal chemistry and materials science now have access to a comprehensive guide on the catalytic synthesis of 5-Nitro-1H-indene, a valuable scaffold for the development of novel therapeutic agents and functional materials. This application note provides detailed protocols for a multi-step synthesis, emphasizing catalytic efficiency and practical experimental procedures.

The synthesis of this compound is a critical process for accessing a range of complex molecules. However, direct catalytic nitration of indene to achieve the desired 5-nitro isomer is not a well-established method. This guide outlines a robust and reproducible multi-step synthetic route commencing from the readily available starting material, 1-indanone. The methodology detailed herein focuses on a sequence of nitration, reduction, and dehydration, with a key catalytic step in the final dehydration stage.

This document provides researchers, scientists, and drug development professionals with a clear and actionable guide to producing this compound. The protocols have been compiled and adapted from established chemical literature to ensure reliability and success in the laboratory setting.

Application Notes

The synthetic strategy to obtain this compound involves a three-step process:

-

Nitration of 1-Indanone: The synthesis begins with the electrophilic nitration of 1-indanone using a standard nitrating mixture of nitric acid and sulfuric acid. This reaction proceeds with regioselectivity to yield the key intermediate, 5-nitro-1-indanone.

-

Reduction of 5-Nitro-1-indanone: The ketone functionality of 5-nitro-1-indanone is then selectively reduced to a hydroxyl group using sodium borohydride. This step is crucial for setting up the subsequent elimination reaction and yields 5-nitro-1-indanol.

-

Acid-Catalyzed Dehydration: The final step involves the acid-catalyzed dehydration of 5-nitro-1-indanol to introduce the double bond and form the target molecule, this compound. This step can be effectively carried out using a solid acid catalyst, offering advantages in terms of ease of separation and catalyst recyclability.

This multi-step approach provides a reliable pathway to this compound, with each step being well-characterized and amenable to scale-up.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1-indanone

This protocol describes the nitration of 1-indanone to produce 5-nitro-1-indanone.

Materials:

-

1-Indanone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-indanone to concentrated sulfuric acid.

-

Maintain the temperature below 10 °C while stirring until all the 1-indanone has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

The crude 5-nitro-1-indanone is then recrystallized from ethanol to afford the purified product.

Step 2: Synthesis of 5-Nitro-1-indanol

This protocol details the reduction of 5-nitro-1-indanone to 5-nitro-1-indanol using sodium borohydride.[1][2]

Materials:

-

5-Nitro-1-indanone

-

Methanol

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 5-nitro-1-indanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-nitro-1-indanol, which can be used in the next step without further purification.

Step 3: Catalytic Synthesis of this compound

This protocol describes the acid-catalyzed dehydration of 5-nitro-1-indanol to this compound.[3]

Materials:

-

5-Nitro-1-indanol

-

Toluene

-

Solid Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K-10)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-nitro-1-indanol in toluene.

-

Add the solid acid catalyst to the solution (typically 10-20% by weight of the starting material).

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting material has been consumed.

-

Cool the reaction mixture to room temperature and filter off the catalyst.

-

Wash the catalyst with a small amount of toluene.

-

Combine the filtrate and washings and remove the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Indanone | 5-Nitro-1-indanone | HNO₃/H₂SO₄ | - | 0-10 | 1-2 | 75-85 |

| 2 | 5-Nitro-1-indanone | 5-Nitro-1-indanol | NaBH₄ | Methanol | 0 - RT | 2-3 | 90-95 |

| 3 | 5-Nitro-1-indanol | This compound | Solid Acid | Toluene | Reflux | 2-4 | 80-90 |

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of acid-catalyzed dehydration.

References

Application Notes and Protocols for the Functionalization of the Cyclopentene Ring in 5-Nitro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1H-indene is a valuable scaffold in medicinal chemistry and materials science. Its utility can be significantly expanded by the functionalization of the cyclopentene ring. This document provides detailed application notes and experimental protocols for key transformations of the cyclopentene double bond in this compound, including epoxidation, dihydroxylation, and hydrogenation. Due to the strong electron-withdrawing nature of the nitro group, the cyclopentene double bond is electron-deficient, necessitating specific methodologies for efficient and selective modification. The following protocols are based on established methods for the functionalization of electron-poor alkenes and are adapted for the this compound substrate.

Introduction: Reactivity of the Cyclopentene Ring in this compound

The nitro group at the 5-position of the 1H-indene core exerts a significant electron-withdrawing effect through both resonance and inductive effects. This electronic influence extends to the cyclopentene ring, rendering the double bond electron-deficient. Consequently, this double bond is less susceptible to classical electrophilic addition reactions that are common for electron-rich alkenes. However, it is activated towards nucleophilic attack. This understanding is crucial for selecting the appropriate reagents and reaction conditions for successful functionalization.

The primary functionalization strategies discussed herein are:

-

Epoxidation: Introduction of an epoxide ring, a versatile intermediate for further synthetic transformations.

-

Dihydroxylation: Formation of a vicinal diol, a common motif in biologically active molecules.

-